N-(2-hydroxyethyl)-2,4-dimethoxyaniline physical and chemical properties
N-(2-hydroxyethyl)-2,4-dimethoxyaniline physical and chemical properties
An In-Depth Technical Guide to N-(2-hydroxyethyl)-2,4-dimethoxyaniline
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(2-hydroxyethyl)-2,4-dimethoxyaniline, a substituted aniline derivative of significant interest in various research and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, reactivity, and safety considerations of this compound, grounding all claims in authoritative data.
Introduction and Molecular Overview
N-(2-hydroxyethyl)-2,4-dimethoxyaniline is an organic compound classified as a substituted aniline.[1] Its structure is characterized by a benzene ring substituted with an amino group, two methoxy groups at positions 2 and 4, and a 2-hydroxyethyl group attached to the nitrogen atom.[1] This unique combination of functional groups—a secondary amine, a primary alcohol, and an electron-rich aromatic system—imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules. Its potential applications span pharmaceuticals, where it can serve as a building block for active pharmaceutical ingredients (APIs), to the production of dyes and conducting polymers.[1]
The presence of both hydrogen-bond donating (hydroxyl and amino groups) and accepting (oxygen and nitrogen atoms) sites, along with a hydrophobic aromatic core, suggests a nuanced solubility profile and the potential for specific intermolecular interactions, which can be exploited in materials science and medicinal chemistry.
Caption: Molecular structure of N-(2-hydroxyethyl)-2,4-dimethoxyaniline.
Physicochemical and Spectroscopic Data
The physical and chemical properties of N-(2-hydroxyethyl)-2,4-dimethoxyaniline are summarized below. Data is derived from supplier technical sheets and extrapolated from closely related analogs where direct experimental values are not available.
| Property | Value | Source/Comment |
| Chemical Formula | C₁₀H₁₅NO₃ | [1] |
| Molecular Weight | 197.23 g/mol | Calculated |
| CAS Number | 104595-81-5 | N/A |
| Appearance | Pale yellow solid or liquid | [1] |
| Melting Point | ~100-120 °C | [1] (Note: This may be a boiling point; related anilines have lower melting points[2]) |
| Boiling Point | >300 °C (estimated) | Based on related structures. |
| Solubility | Soluble in polar organic solvents like ethanol; soluble in water. | [1] The hydroxyl and methoxy groups enhance solubility in polar solvents. |
Spectroscopic Profile (Predicted)
While a dedicated peer-reviewed spectrum for this specific molecule is not available, its structure allows for the confident prediction of key spectroscopic features.
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¹H NMR: Expected signals would include aromatic protons on the dimethoxy-substituted ring, two methylene groups (-CH₂CH₂-) of the hydroxyethyl chain showing distinct chemical shifts, and exchangeable protons for the N-H and O-H groups. The methoxy groups (-OCH₃) would appear as sharp singlets.
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¹³C NMR: The spectrum would show eight distinct carbon signals: six for the aromatic ring (two of which are oxygen-substituted), two for the methoxy groups, and two for the ethyl chain.
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Infrared (IR) Spectroscopy: Characteristic peaks are expected for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C-O stretching from the ether and alcohol functionalities (~1050-1250 cm⁻¹).[1]
Synthesis and Reaction Mechanisms
The most direct and common synthesis of N-(2-hydroxyethyl)-2,4-dimethoxyaniline involves the N-alkylation of 2,4-dimethoxyaniline with ethylene oxide.[1] This reaction is a classic example of nucleophilic ring-opening of an epoxide.
Causality of Experimental Design: The amine nitrogen of 2,4-dimethoxyaniline acts as the nucleophile, attacking one of the electrophilic carbons of the ethylene oxide ring. The electron-donating methoxy groups on the aniline ring increase the nucleophilicity of the amine, facilitating the reaction.[3] The reaction is typically carried out under basic conditions to prevent protonation of the aniline, which would deactivate it as a nucleophile.[1] The use of a protic solvent can assist in the final protonation of the resulting alkoxide.
Caption: General workflow for the synthesis of N-(2-hydroxyethyl)-2,4-dimethoxyaniline.
Experimental Protocol: Synthesis via Ethoxylation
This protocol is a representative, self-validating procedure based on established chemical principles for the reaction between anilines and ethylene oxide.[1][4][5]
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Reactor Setup: In a well-ventilated fume hood, charge a pressure-rated reaction vessel equipped with a magnetic stirrer, a thermocouple, and a gas inlet with 2,4-dimethoxyaniline (1.0 eq) and a suitable solvent such as ethanol.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate, ~0.05 eq) to the mixture.
-
Reactant Addition: Cool the mixture (e.g., to 0-10 °C) and slowly bubble gaseous ethylene oxide (1.0-1.2 eq) through the solution or add it as a pre-condensed liquid. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed with extreme care and appropriate safety measures.
-
Reaction: Seal the vessel and allow the reaction mixture to warm to a controlled temperature (e.g., 60-80 °C).[5] The reaction is exothermic and should be monitored closely. Stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting aniline.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2-hydroxyethyl)-2,4-dimethoxyaniline.
Chemical Reactivity
The reactivity of N-(2-hydroxyethyl)-2,4-dimethoxyaniline is governed by its three key functional groups.
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Secondary Amine: The amine is nucleophilic and can undergo further alkylation, acylation to form amides, or diazotization under acidic conditions to form azo compounds, which are often colored and used as dyes.[1]
-
Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or acyl chlorides, or converted to an ether.
-
Aromatic Ring: The two methoxy groups are strongly electron-donating, activating the ring towards electrophilic aromatic substitution. Reactions like halogenation, nitration, or sulfonation would be expected to occur preferentially at the ortho and para positions relative to the activating groups.
Caption: Potential reaction pathways for N-(2-hydroxyethyl)-2,4-dimethoxyaniline.
Safety and Handling
While a specific safety data sheet (SDS) for N-(2-hydroxyethyl)-2,4-dimethoxyaniline is not widely available, the hazard profile can be inferred from its parent compound, 2,4-dimethoxyaniline, and general aniline derivatives.[6]
Primary Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7] Aniline derivatives can be toxic and may affect the blood (methemoglobinemia).
-
Irritation: Causes skin irritation and serious eye irritation.[7][8][9] May cause respiratory irritation.[9]
-
Sensitization: May cause an allergic skin reaction.[10]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only outdoors or in a well-ventilated area. Local exhaust ventilation is recommended.[8]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.[8]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or full-body protective clothing.[9]
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[6]
Storage and Disposal:
-
Storage: Store in a cool, tightly closed container in a dry and well-ventilated place.[8][9] Protect from light.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
First Aid Measures:
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7][8]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[8][10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7][8]
References
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: N-Ethyl-N-(2-hydroxyethyl) aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17652, 2,4-Dimethoxyaniline. Retrieved from [Link]
-
Tristar Intermediates Pvt. Ltd. (n.d.). N, N-Di-[2-Hydroxyethyl]-Aniline (DC-4). Retrieved from [Link]
-
Supporting Information. (n.d.). Analytic Data. Retrieved from [Link]
-
NIST. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylene oxide. Retrieved from [Link]
- Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056–1057, 176–188.
-
NextSDS. (n.d.). N N-BIS-(2-HYDROXYETHYL)-3,5-DIMETHOXYANILINE — Chemical Substance Information. Retrieved from [Link]
-
Japan Science and Technology Agency. (n.d.). 2,4-Dimethoxyaniline | Chemical Substance Information | J-GLOBAL. Retrieved from [Link]
- Google Patents. (n.d.). CN101701000A - Method for synthesizing 2,4-dimethoxyaniline.
- Google Patents. (n.d.). CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). Study - Addition Reaction of Ethylene Oxide. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. N,N-BIS(2-HYDROXYETHYL)-3-METHOXYANILINE | 17126-75-9 [chemicalbook.com]
- 3. CAS 2735-04-8: 2,4-Dimethoxyaniline | CymitQuimica [cymitquimica.com]
- 4. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 5. ijrcs.org [ijrcs.org]
- 6. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.be [fishersci.be]
- 8. tcichemicals.com [tcichemicals.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
